Me-Tet-PEG3-NH2

Description

Propriétés

Formule moléculaire |

C19H28N6O4 |

|---|---|

Poids moléculaire |

404.5 g/mol |

Nom IUPAC |

3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |

InChI |

InChI=1S/C19H28N6O4/c1-15-22-24-19(25-23-15)17-4-2-16(3-5-17)14-21-18(26)6-8-27-10-12-29-13-11-28-9-7-20/h2-5H,6-14,20H2,1H3,(H,21,26) |

Clé InChI |

YCRYSSFTLLZVIG-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCN |

Origine du produit |

United States |

Foundational & Exploratory

Me-Tet-PEG3-NH2: A Technical Guide to its Application in Advanced Bioconjugation Strategies

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Role of Me-Tet-PEG3-NH2 in Bioconjugation

This compound is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and for pre-targeted imaging and therapy. Its structure is comprised of three key components:

-

Methyl-Tetrazine (Me-Tet): This moiety is the cornerstone of its utility in "click chemistry." Specifically, it participates in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO).[1][2] This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[1]

-

PEG3 (Triethylene Glycol) Spacer: This short, hydrophilic polyethylene (B3416737) glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers.[3] It also reduces steric hindrance, which can improve the efficiency of the conjugation reactions.

-

Amine (NH2) Group: The terminal primary amine provides a versatile reactive handle for conjugation to a variety of functional groups, most commonly carboxylic acids or their activated esters (e.g., NHS esters), to form a stable amide bond.

This dual functionality allows for a controlled, two-step conjugation strategy, providing precise control over the construction of complex bioconjugates.

Data Presentation: Key Reaction Parameters

Successful bioconjugation with this compound is dependent on careful control of the reaction conditions for both the amine and tetrazine functionalities.

Table 1: Amine Conjugation via EDC/NHS Coupling

| Parameter | Value | Notes |

| Reaction | Amide bond formation | Coupling of the linker's amine to a carboxyl group on a target molecule. |

| Activating Agents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS | EDC activates carboxyl groups, and NHS/sulfo-NHS forms a more stable amine-reactive intermediate. |

| Activation Buffer pH | 4.5 - 7.2 | Optimal for the activation of carboxyl groups by EDC. MES buffer is commonly used. |

| Coupling Buffer pH | 7.0 - 8.5 | Optimal for the reaction of the activated NHS ester with the primary amine of the linker. PBS or borate (B1201080) buffers are suitable. |

| Molar Ratio (EDC:NHS:Carboxyl) | 2:5:1 (approximate) | Molar excess of EDC and NHS is used to drive the activation reaction. |

| Reaction Time (Activation) | 15 - 30 minutes at room temperature | |

| Reaction Time (Coupling) | 2 - 4 hours at room temperature or overnight at 4°C |

Table 2: Tetrazine-TCO Ligation (iEDDA Click Chemistry)

| Parameter | Value | Notes |

| Reaction | Inverse-electron-demand Diels-Alder cycloaddition | Forms a stable dihydropyridazine (B8628806) bond. |

| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | Extremely fast kinetics, allowing for efficient reaction at low concentrations.[1] |

| Reaction Buffer pH | 6.0 - 9.0 | The reaction is efficient across a broad pH range. |

| Temperature | Room Temperature | The reaction proceeds rapidly at ambient temperatures. |

| Catalyst | None required | This is a bioorthogonal reaction, avoiding the cytotoxicity of copper catalysts.[1] |

| Reactant Stability | Good in aqueous media | TCO and tetrazine moieties exhibit good stability under typical bioconjugation conditions.[1] |

Experimental Protocols

The following protocols provide a general methodology for the use of this compound in a two-step conjugation workflow.

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Molecule (e.g., a Protein or Drug)

Objective: To attach the this compound linker to a target molecule via its amine group to form a stable amide bond.

Materials:

-

Carboxyl-containing molecule (Protein #1)

-

This compound

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 1X PBS, pH 7.4

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting columns

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare the carboxyl-containing molecule at a concentration of 2-10 mg/mL in the Activation Buffer.

-

-

Activation of Carboxyl Groups:

-

Add EDC to the carboxyl-containing molecule solution to a final concentration of 2-4 mM.

-

Immediately add Sulfo-NHS to the solution to a final concentration of 5-10 mM.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Purification of Activated Molecule (Optional but Recommended):

-

Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4). This prevents unwanted cross-reactions.

-

-

Conjugation to this compound:

-

Immediately add a 5- to 20-fold molar excess of the this compound stock solution to the activated molecule solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the quenching solution to react with any excess NHS esters. Incubate for 15-30 minutes.

-

-

Purification of the Conjugate:

-

Purify the resulting tetrazine-modified molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and byproducts.

-

Protocol 2: Tetrazine Ligation to a TCO-Modified Molecule

Objective: To perform the iEDDA click reaction between the tetrazine-modified molecule from Protocol 1 and a TCO-functionalized molecule (e.g., a TCO-modified antibody or imaging agent).

Materials:

-

Tetrazine-modified molecule (from Protocol 1)

-

TCO-functionalized molecule

-

Reaction Buffer: 1X PBS, pH 7.4

Procedure:

-

Preparation of Reactants:

-

Dissolve the tetrazine-modified molecule and the TCO-functionalized molecule in the Reaction Buffer.

-

-

Conjugation Reaction:

-

Combine the tetrazine and TCO-containing solutions. A 1.5- to 5-fold molar excess of the smaller molecule is often used to ensure complete reaction of the larger biomolecule.

-

The reaction is typically very fast. Incubate for 1 hour at room temperature.

-

-

Purification of the Final Conjugate:

-

Purify the final conjugate using a suitable chromatography method (e.g., SEC or HIC) to remove any excess unreacted components.

-

-

Characterization:

-

The final conjugate can be characterized by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR) if applicable.

-

Mandatory Visualizations

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Workflow for ADC synthesis using this compound and TCO-tetrazine ligation.

Mechanism for Pre-targeted Radioimmunotherapy (PRIT)

Caption: Logical flow of pre-targeted radioimmunotherapy using TCO-tetrazine chemistry.[4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Me-Tet-PEG3-NH2: A Core Component in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Methyl-Tetrazine-PEG3-Amine (Me-Tet-PEG3-NH2), a heterobifunctional linker critical to advancements in bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs), proteomics, and molecular imaging.

Core Properties of this compound

This compound is a versatile chemical tool composed of three key functional units: a methyltetrazine moiety, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary amine. This unique structure allows for a two-step conjugation strategy, providing precise control over the creation of complex biomolecular architectures. The methyl group on the tetrazine ring enhances its stability, while the hydrophilic PEG spacer improves aqueous solubility and reduces steric hindrance during conjugation.[1][2]

Below is a summary of the key quantitative data for this compound and its common salt forms.

| Property | This compound (TFA salt)[3][4] | This compound (HCl salt)[5] | This compound (Free Base)[6][7] |

| Molecular Formula | C19H28N6O4 | C17H25N5O4 | C19H28N6O4 |

| Molecular Weight | 404.5 g/mol | 363.4 g/mol | 404.46 g/mol |

| CAS Number | 2141976-28-3 | 1802908-05-9 | 2141976-28-3 |

| Purity | Typically >95% | Typically >95% | Typically >95% |

| Solubility | Water, DMSO, DMF | Water, DMSO, DMF, DCM | Soluble in DMSO |

| Storage Conditions | -20°C | -20°C | -20°C |

| Appearance | Light red to red to purple powder/crystal | Not specified | Not specified |

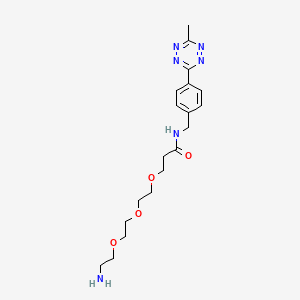

Chemical Structure

The structure of this compound facilitates its role as a molecular bridge. The terminal primary amine allows for covalent attachment to biomolecules, while the tetrazine group is poised for a highly specific and rapid bioorthogonal reaction.

Caption: Chemical structure of this compound.

Core Applications and Signaling

This compound is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[8] Specifically, the tetrazine moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group.[8][9] This reaction is exceptionally fast and proceeds under physiological conditions without the need for a catalyst, making it ideal for use in complex biological systems.[5][8]

The primary amine of this compound can be readily conjugated to carboxylic acids on biomolecules, such as proteins or antibodies, through the formation of a stable amide bond. This is typically achieved using coupling agents like EDC and NHS.[4] This dual reactivity allows for a powerful two-step labeling strategy.[10]

Caption: Experimental workflow for a two-step bioconjugation using this compound.

Experimental Protocols

Detailed methodologies for the key reactions involving this compound are provided below.

Protocol 1: Amine-Reactive Coupling to a Protein

This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid residues.

Materials:

-

Protein of interest

-

This compound

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Spin desalting columns

Procedure:

-

Protein Preparation:

-

Prepare the protein at a concentration of 1-10 mg/mL in Activation Buffer. Ensure the buffer is free of primary amines.

-

-

Activation of Carboxylic Acids:

-

Equilibrate EDC and NHS to room temperature before opening.

-

Dissolve the protein in the Activation Buffer.

-

Add a 100-fold molar excess of EDC and a 40-fold molar excess of NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Immediately desalt the activated protein into the Coupling Buffer using a spin desalting column.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Add a 5 to 20-fold molar excess of the this compound stock solution to the activated protein solution.[10] The final concentration of the organic solvent should be less than 10% of the total reaction volume.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker by dialysis or using a spin desalting column.

-

Protocol 2: Tetrazine-TCO Click Chemistry for Protein-Protein Conjugation

This protocol describes the ligation of a tetrazine-functionalized protein (from Protocol 1) with a TCO-functionalized protein.

Materials:

-

Tetrazine-functionalized Protein A

-

TCO-functionalized Protein B

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reaction Setup:

-

Mix the tetrazine-functionalized protein and the TCO-functionalized protein in a 1:1 to 1.5:1 molar ratio in PBS.[11] A slight excess of the tetrazine-functionalized protein is often recommended.

-

-

Incubation:

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from any unreacted components by size-exclusion chromatography.

-

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and the life sciences. Its unique heterobifunctional structure, combined with the efficiency and specificity of the tetrazine-TCO click chemistry, enables the precise construction of complex bioconjugates. The detailed protocols provided in this guide offer a starting point for the successful application of this reagent in a variety of research contexts.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Methyltetrazine-PEG7-amine HCl salt | BroadPharm [broadpharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Methyltetrazine-PEG3-amine, 2141976-28-3 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. alfagen.com.tr [alfagen.com.tr]

- 7. This compound | SiChem GmbH [shop.sichem.de]

- 8. benchchem.com [benchchem.com]

- 9. amsbio.com [amsbio.com]

- 10. benchchem.com [benchchem.com]

- 11. interchim.fr [interchim.fr]

The Revolution of Bioorthogonal Chemistry: An In-depth Technical Guide to Tetrazine Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a suite of reactions that are highly efficient, selective, and biocompatible. Among these, the tetrazine ligation, a form of inverse-electron-demand Diels-Alder (iEDDA) reaction, stands out for its exceptionally fast reaction kinetics and its ability to proceed within complex biological systems without interfering with native processes. This technical guide provides a comprehensive overview of tetrazine click chemistry, including its core principles, quantitative kinetic data, detailed experimental protocols, and visualizations of key workflows, tailored for researchers, scientists, and drug development professionals.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

Tetrazine click chemistry is predicated on the [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) and an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (B1233481) (TCO) or norbornene.[1][2][] Unlike conventional Diels-Alder reactions, the iEDDA reaction is driven by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile.[4] This reaction is characterized by its extraordinary speed, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allowing for efficient labeling at low concentrations.[5][6] The reaction is highly specific and bioorthogonal, meaning the reactants do not interact with endogenous functional groups found in biological systems.[7][8] The ligation is irreversible due to the rapid retro-Diels-Alder reaction of the initial adduct, which releases nitrogen gas as the sole byproduct, forming a stable dihydropyridazine (B8628806) product.[1][9]

The reactivity of the tetrazine-dienophile pair can be finely tuned by modifying their electronic properties. Electron-withdrawing substituents on the tetrazine ring accelerate the reaction, while electron-donating groups on the dienophile also lead to faster kinetics.[4][10][11] This tunability allows for the design of reaction pairs with a wide range of reaction rates, suitable for various applications.

Quantitative Data Presentation: Reaction Kinetics

The selection of the appropriate tetrazine and dienophile is critical for the success of an experiment. The following table summarizes the second-order rate constants for various tetrazine and dienophile pairs, providing a quantitative basis for comparison.

| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 Methanol/Water | [12] |

| 3,6-diphenyl-s-tetrazine | Strained trans-cyclooctene | 3100 | Methanol | [13] |

| Hydrogen substituted tetrazine | trans-cyclooctene (TCO) | up to 30,000 | PBS | [10] |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | Methanol | [11] |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | Methanol | [11] |

| Tetrazine with electron-donating groups | Bicyclononyne (BCN) | 0.58 - 2.3 | Methanol | [11] |

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | Unsubstituted norbornene | ~10 | Methanol | [14] |

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | Styrene | ~0.1 | Methanol | [14] |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of tetrazine click chemistry.

Experimental Protocols

Protocol 1: Antibody Modification with a Tetrazine-NHS Ester

This protocol describes the functionalization of a monoclonal antibody (mAb) with a tetrazine moiety using an N-Hydroxysuccinimide (NHS) ester, which reacts with primary amines on lysine (B10760008) residues.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

-

Tetrazine-NHS ester (e.g., Me-Tet-Sulfo-NHS)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Zeba™ Spin Desalting Columns (7K MWCO)

-

Spectrophotometer

Procedure:

-

Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.[7]

-

Tetrazine-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO.[7]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[7]

-

Purification: Remove the excess, unreacted Tetrazine-NHS ester using a spin desalting column according to the manufacturer's instructions, equilibrated with PBS, pH 7.4.[7]

-

Characterization:

-

Determine the concentration of the tetrazine-modified antibody by measuring the absorbance at 280 nm.[7]

-

Calculate the degree of labeling (DOL), the average number of tetrazine molecules per antibody, by measuring the absorbance at the characteristic wavelength for the tetrazine (around 520 nm) and using the Beer-Lambert law.[7]

-

Protocol 2: ADC Formation via Tetrazine Ligation

This protocol outlines the conjugation of a tetrazine-modified antibody with a TCO-containing drug-linker to form an antibody-drug conjugate.

Materials:

-

Tetrazine-modified antibody (from Protocol 1)

-

TCO-drug-linker

-

PBS, pH 7.4

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the tetrazine-modified antibody and a 1.5- to 3-fold molar excess of the TCO-drug-linker in PBS, pH 7.4. The final antibody concentration should be in the range of 1-5 mg/mL.[7]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.[7]

-

Purification: Purify the resulting ADC from excess drug-linker and other small molecules using an SEC system.[7]

-

Characterization:

-

Determine the final ADC concentration by measuring the absorbance at 280 nm.[7]

-

Confirm the integrity and purity of the ADC by SDS-PAGE and mass spectrometry.

-

Protocol 3: Live Cell Labeling with a Tetrazine-Fluorophore

This protocol details the labeling of live cells that have been engineered to express a TCO-modified protein on their surface.

Materials:

-

Live cells expressing a TCO-modified protein

-

Tetrazine-fluorophore conjugate

-

Live-cell imaging medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Plate cells on an imaging dish and culture overnight to allow for adherence and expression of the TCO-modified target.[15]

-

Washing: Gently wash the cells once with pre-warmed PBS.[15]

-

Labeling Solution Preparation: Dilute the tetrazine-fluorophore stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM.[15]

-

Labeling Reaction: Remove the PBS and add the tetrazine-fluorophore labeling solution to the cells. Incubate at 37°C for 15-60 minutes, protected from light.[15]

-

Final Wash and Imaging: Remove the labeling solution and wash the cells twice with pre-warmed imaging medium. Add fresh, pre-warmed imaging medium to the cells and visualize using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.[5][15]

Applications in Drug Development

The unique characteristics of tetrazine click chemistry have led to its widespread adoption in various stages of drug development:

-

Antibody-Drug Conjugates (ADCs): Tetrazine ligation allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, resulting in more homogeneous ADCs with improved therapeutic indices.[7][16] The "pretargeting" approach, where the antibody is administered first, followed by a smaller, rapidly clearing tetrazine-drug conjugate, can significantly reduce systemic toxicity.[17]

-

In Vivo Imaging: The rapid, bioorthogonal nature of the tetrazine ligation makes it an ideal tool for pretargeted in vivo imaging using PET or SPECT.[18][19] This strategy enhances the target-to-background signal ratio by allowing the targeting antibody to accumulate at the site of interest before the administration of a radiolabeled tetrazine.

-

Prodrug Activation: "Click-to-release" strategies utilize the tetrazine ligation to activate prodrugs at a specific site.[9] A therapeutic agent is rendered inactive by capping it with a TCO or tetrazine moiety and is released upon administration of the complementary bioorthogonal partner, allowing for spatiotemporal control over drug activation.

-

Cellular Labeling and Tracking: The ability to label specific biomolecules on or within live cells enables researchers to track cellular processes, study protein trafficking, and visualize drug-target engagement in real-time.[8][15][20]

Conclusion

Tetrazine click chemistry has emerged as a powerful and versatile tool in the arsenal (B13267) of researchers and drug development professionals. Its unparalleled reaction speed, specificity, and biocompatibility have enabled significant advancements in bioconjugation, in vivo imaging, and targeted drug delivery. The continued development of novel tetrazine and dienophile pairs with tailored reactivity and stability will undoubtedly expand the scope of this remarkable bioorthogonal reaction, paving the way for the next generation of therapeutics and diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]

- 10. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. 99mTc-bioorthogonal click chemistry reagent for in vivo pretargeted imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Me-Tet-PEG3-NH2: A Technical Guide to its Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the advanced field of biotherapeutics, the precise and stable linking of molecules is paramount. Me-Tet-PEG3-NH2 has emerged as a critical heterobifunctional linker, enabling the development of sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of its mechanism of action, offering detailed protocols and data for professionals in drug development and biomedical research. The molecule's architecture, comprising a methyl-tetrazine (Me-Tet) group, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a terminal primary amine (NH2), provides a versatile platform for advanced bioconjugation strategies.

The Core Mechanism: Inverse-Electron-Demand Diels-Alder Reaction

The primary mechanism of action for the tetrazine moiety of this compound is the bioorthogonal tetrazine-trans-cyclooctene (TCO) ligation.[1] This reaction is a cornerstone of "click chemistry," valued for its exceptional speed, high specificity, and ability to proceed in complex biological environments without interfering with native biochemical processes.[1][2]

The reaction is a specific type of [4+2] cycloaddition known as an inverse-electron-demand Diels-Alder (IEDDA) reaction.[2][3] In this process, the electron-deficient 1,2,4,5-tetrazine (B1199680) ring acts as the diene, reacting with a strained, electron-rich dienophile, the trans-cyclooctene (B1233481) (TCO).[1][2] This initial cycloaddition is immediately followed by a retro-Diels-Alder reaction, which irreversibly eliminates nitrogen gas (N₂).[2] This final step drives the reaction to completion, forming a stable dihydropyridazine (B8628806) linkage.[4]

References

Me-Tet-PEG3-NH2 for Fluorescent Labeling of Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Me-Tet-PEG3-NH2 as a linker for the fluorescent labeling of proteins. While not a fluorescent dye itself, this compound serves as a heterobifunctional linker, enabling a highly specific and efficient two-step labeling strategy rooted in bioorthogonal click chemistry. This methodology is particularly valuable for applications requiring precise control over the labeling process, such as in the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and other targeted therapeutics.

The core of this strategy lies in the inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (present in this compound) and a trans-cyclooctene (B1233481) (TCO) moiety.[1] This guide will detail a common workflow where the protein of interest is first functionalized with the tetrazine linker, followed by the introduction of a TCO-modified fluorescent dye.

Core Concepts and Mechanism of Action

The labeling process involves two key chemical reactions:

-

Amide Bond Formation: The primary amine (-NH2) group of this compound is covalently linked to a carboxyl group (-COOH) on the protein. This is typically achieved through the activation of the protein's carboxyl groups (present on aspartic and glutamic acid residues) using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a stable amide bond.

-

Tetrazine-TCO Click Chemistry: The methyl-tetrazine (Me-Tet) moiety of the linker-protein conjugate reacts specifically and rapidly with a trans-cyclooctene (TCO)-functionalized fluorescent dye. This iEDDA cycloaddition is a bioorthogonal reaction, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[1]

The polyethylene (B3416737) glycol (PEG3) spacer in the linker enhances solubility and reduces potential steric hindrance, which helps to preserve the protein's native conformation and function.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H28N6O4 | [2] |

| Molecular Weight | 404.46 g/mol | [2] |

| Purity | >95% | [3] |

| Storage | -20°C | [4] |

Table 2: Representative TCO-Functionalized Fluorescent Dyes

| Dye Name | Excitation (nm) | Emission (nm) | Notes |

| XFD514 TCO | 518 | 543 | Green-fluorescent, high photostability.[5] |

| XFD635 TCO | 633 | 647 | Far-red fluorescent, ideal for flow cytometry.[6] |

| CF®488A TCO | 490 | 515 | Bright and photostable green dye. |

| CF®594 TCO | 593 | 614 | Bright and photostable orange-red dye. |

| CF®647 TCO | 650 | 665 | Bright and photostable far-red dye. |

Note: The selection of the TCO-dye depends on the specific experimental requirements, including the available excitation sources and desired emission spectra.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via Amine-to-Carboxyl Crosslinking

This protocol outlines the steps for labeling a protein with the tetrazine linker.

Materials:

-

Protein of interest

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.9% NaCl, pH 4.7

-

Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1.0 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in anhydrous DMSO or water.

-

Add a molar excess of EDC and Sulfo-NHS to the protein solution. A starting point is a 4-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS relative to the protein.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation with this compound:

-

Immediately prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

Add the this compound solution to the activated protein solution. A molar ratio of 10:1 to 20:1 (linker:protein) is a recommended starting point for optimization.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 10-15 minutes at room temperature.

-

Purification: Remove unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate storage buffer.

Protocol 2: Fluorescent Labeling of Tetrazine-Modified Protein with a TCO-Dye

This protocol describes the "click" reaction to attach the fluorescent probe.

Materials:

-

Tetrazine-modified protein (from Protocol 1)

-

TCO-functionalized fluorescent dye

-

Reaction Buffer: PBS, pH 7.4

-

Purification system

Procedure:

-

Reagent Preparation:

-

Dissolve the TCO-functionalized dye in anhydrous DMSO to a stock concentration of 1-10 mM.

-

Ensure the tetrazine-modified protein is in the Reaction Buffer at a known concentration.

-

-

Click Reaction:

-

Add a 1.5 to 5-fold molar excess of the TCO-dye solution to the tetrazine-modified protein solution.

-

Incubate for 30-60 minutes at room temperature, protected from light. The reaction is typically very fast.

-

-

Purification: Remove the unreacted TCO-dye using size-exclusion chromatography or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength).

Mandatory Visualizations

Caption: Experimental workflow for two-step protein fluorescent labeling.

Caption: Logical relationship of the labeling chemistry.

References

- 1. Tetrazine—trans-Cyclooctene Chemistry Applied to Fabricate Self-Assembled Fluorescent and Radioactive Nanoparticles for in Vivo Dual Mode Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fast and Sensitive Pretargeted Labeling of Cancer Cells via Tetrazine/Trans-Cyclooctene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-specific fluorescence labelling of RNA using bio-orthogonal reaction of trans-cyclooctene and tetrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. XFD514 TCO | AAT Bioquest [aatbio.com]

- 6. XFD635 TCO | AAT Bioquest [aatbio.com]

Me-Tet-PEG3-NH2: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Me-Tet-PEG3-NH2, a heterobifunctional linker used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from SDSs of structurally similar compounds, namely Tetrazine-PEG4-amine hydrochloride and other PEGylated amine reagents. All information should be treated as a guideline, and a thorough risk assessment should be conducted before handling this chemical.

Hazard Identification and Classification

While specific hazard classification for this compound is not available, based on analogous compounds, it is prudent to handle it as a substance with the following potential hazards[1]:

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

GHS Hazard Pictograms (Anticipated):

Signal Word (Anticipated): Warning

Anticipated Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

First-Aid Measures

Emergency procedures based on data from analogous compounds are as follows[1]:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately. |

Safe Handling and Storage

3.1. Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE:

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or if dust/aerosols are generated. |

3.2. Engineering Controls

| Control Measure | Description |

| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Safety Stations | Ensure an eyewash station and safety shower are readily accessible. |

3.3. Storage Conditions

Proper storage is vital to maintain the integrity and stability of this compound.

| Parameter | Recommendation |

| Temperature | Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. |

| Container | Keep the container tightly sealed. |

| Incompatibilities | Avoid contact with strong oxidizing agents. |

Accidental Release Measures

In the event of a spill, follow these procedures:

| Step | Action |

| 1. Evacuation | Evacuate personnel from the immediate area. |

| 2. Ventilation | Ensure adequate ventilation. |

| 3. Containment | Prevent further leakage or spillage if it is safe to do so. |

| 4. Absorption | Absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal. |

| 5. Cleaning | Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by water. |

| 6. Disposal | Dispose of the waste material in accordance with local, state, and federal regulations. |

Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of this compound. The following are based on available information for similar compounds:

| Property | Value |

| Appearance | Solid |

| Solubility | Soluble in DMSO and DMF |

Stability and Reactivity

| Parameter | Description |

| Reactivity | The tetrazine group reacts with trans-cyclooctene (B1233481) (TCO) dienophiles via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The amine group is reactive towards activated esters, carboxylic acids, and other electrophiles. |

| Chemical Stability | Stable under recommended storage conditions. Avoid exposure to moisture and strong oxidizing agents. |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx). |

Experimental Protocols

Detailed experimental protocols for the use of this compound in bioconjugation are highly dependent on the specific application. The following provides a general framework for the conjugation of this compound to a protein with an available carboxylic acid group, followed by reaction with a TCO-containing molecule.

Protocol: Two-Step Conjugation of a TCO-Molecule to a Protein

Step 1: Amine-Carboxylic Acid Coupling

-

Protein Preparation: Dissolve the protein containing an accessible carboxylic acid group in an appropriate buffer (e.g., MES or PBS) at a pH of 5.5-6.5.

-

Activation of Carboxylic Acid: Add a 10-20 fold molar excess of a carbodiimide (B86325) crosslinker (e.g., EDC) and N-hydroxysuccinimide (NHS) to the protein solution. Incubate for 15-30 minutes at room temperature.

-

Conjugation: Add a 5-10 fold molar excess of this compound (dissolved in a minimal amount of organic solvent like DMSO if necessary) to the activated protein solution.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis.

Step 2: Tetrazine-TCO Ligation

-

TCO-Molecule Preparation: Dissolve the TCO-containing molecule in a compatible buffer.

-

Ligation Reaction: Add a 1.5-3 fold molar excess of the TCO-molecule to the purified tetrazine-modified protein.

-

Incubation: The reaction is typically very fast and can be completed in under an hour at room temperature.

-

Final Purification: Purify the final conjugate using an appropriate method such as SEC to remove any unreacted TCO-molecule.

Visualizations

Caption: Experimental workflow for a two-step protein conjugation.

Caption: Safe handling workflow for this compound.

References

An In-depth Technical Guide to the Aqueous Solubility of Me-Tet-PEG3-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Me-Tet-PEG3-NH2, a methyl-tetrazine functionalized polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. Understanding the aqueous solubility of this linker is critical for its effective use in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This document outlines the key factors influencing its solubility, presents representative quantitative data, details experimental protocols for solubility determination, and provides visual diagrams to illustrate experimental workflows.

Core Concepts: Understanding the Solubility of PEGylated Compounds

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to enhance the aqueous solubility of hydrophobic compounds.[1][2] The hydrophilic nature of the repeating ethylene (B1197577) oxide units in the PEG chain allows for hydrogen bonding with water molecules, creating a hydration shell around the molecule that improves its solubility and can reduce aggregation.[1]

The solubility of this compound in aqueous buffers is governed by several key factors:

-

PEG Chain Length: The presence of the PEG3 linker significantly contributes to the molecule's hydrophilicity.[3]

-

Terminal Amine Group (-NH2): The primary amine is a key functional group that influences solubility, particularly in response to pH. Under acidic conditions, the amine group becomes protonated (-NH3+), forming a more soluble salt.[4]

-

Methyl-Tetrazine Group: While the PEG linker enhances water solubility, the tetrazine ring is a more hydrophobic component that can influence the overall solubility profile.

-

pH of the Aqueous Buffer: As mentioned, the pH of the solution will directly impact the protonation state of the terminal amine, with lower pH generally leading to higher solubility.[5]

-

Temperature: The solubility of most PEG derivatives tends to increase with higher temperatures.[5]

-

Buffer Composition and Ionic Strength: The presence of salts in the buffer can also affect the solubility of PEGylated molecules.[5]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides representative data based on the known behavior of similar short-chain, amine-terminated PEG compounds in common aqueous buffers. These values should be considered as estimates and a starting point for experimental determination.

| Buffer System | pH | Temperature (°C) | Expected Solubility Range (mg/mL) | Notes |

| Deionized Water | ~7.0 | 25 | > 10 | The hydrophilic PEG3 chain is expected to confer good intrinsic water solubility. |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | > 10 | Similar to water, high solubility is anticipated in standard physiological buffers. |

| Sodium Acetate Buffer | 5.0 | 25 | > 25 | At acidic pH, the terminal amine is protonated, significantly increasing solubility. |

| Tris Buffer | 8.5 | 25 | ~10 | At basic pH, the amine is in its less soluble free base form. |

Note: For many applications, a stock solution of this compound is first prepared in a water-miscible organic solvent such as DMSO or DMF and then diluted into the desired aqueous buffer. This technique helps to avoid precipitation issues that can occur when dissolving the solid directly into an aqueous medium.[4]

Experimental Protocols for Solubility Determination

To accurately determine the solubility of this compound in a specific aqueous buffer, the following experimental protocols can be employed.

1. Equilibrium Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of the compound.

-

Materials:

-

This compound

-

Aqueous buffer of interest

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Equilibrate the samples for 24-48 hours to ensure that equilibrium is reached.[3]

-

After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.[3]

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

-

Quantify the concentration of this compound in the filtered supernatant using a pre-validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

-

The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

-

2. Turbidimetric Solubility Assay

This is a higher-throughput method suitable for screening solubility in multiple buffer conditions.

-

Materials:

-

This compound

-

Water-miscible organic solvent (e.g., DMSO)

-

Aqueous buffers of interest

-

96-well microplate

-

Plate reader capable of measuring absorbance (turbidity)

-

-

Procedure:

-

Prepare a concentrated stock solution of this compound in an organic solvent like DMSO (e.g., 50 mg/mL).[4]

-

Dispense the aqueous buffers into the wells of a 96-well plate.

-

Add a small volume of the compound's stock solution to the first well of a dilution series. The solvent shift will cause precipitation if the solubility is exceeded, leading to turbidity.

-

Perform a serial dilution of the turbid suspension across the plate.

-

Measure the turbidity (absorbance at a wavelength like 600 nm) of each well using a plate reader.

-

The solubility can be estimated as the highest concentration that does not produce significant turbidity compared to a blank control.

-

Visualizing Experimental and Logical Workflows

Workflow for Assessing Aqueous Solubility

The following diagram illustrates the logical steps involved in evaluating the aqueous solubility of a compound like this compound.

References

The Role of Me-Tet-PEG3-NH2 in Targeted Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of targeted therapeutics, particularly in oncology, is continually evolving towards modalities that offer enhanced precision and a wider therapeutic window. Antibody-Drug Conjugates (ADCs) and other targeted delivery systems represent a significant leap forward, enabling the selective delivery of potent cytotoxic agents to diseased cells while minimizing systemic toxicity. Central to the design and efficacy of these constructs are the chemical linkers that connect the targeting moiety to the therapeutic payload.

This technical guide provides an in-depth examination of Me-Tet-PEG3-NH2 , a heterobifunctional linker designed for advanced bioconjugation strategies in targeted drug delivery. This linker incorporates a methyltetrazine (Me-Tet) group for bioorthogonal "click" chemistry, a primary amine (NH2) for stable amide bond formation, and a three-unit polyethylene (B3416737) glycol (PEG3) spacer. This architecture is particularly well-suited for pre-targeting strategies, a multi-step approach that separates the tumor targeting and drug delivery events to improve target-to-background ratios and overall safety.

This document details the physicochemical properties of this compound, outlines detailed experimental protocols for its use in constructing drug conjugates, presents quantitative data from relevant studies to illustrate its impact on pharmacokinetics and efficacy, and provides visual workflows and diagrams to clarify its mechanism of action.

Core Concepts and Physicochemical Properties

This compound is a rationally designed molecule that bridges a therapeutic payload and a targeting vehicle. Its structure and function are defined by three key components:

-

Methyltetrazine (Me-Tet) Group: This moiety is the bioorthogonal reactive handle. It participates in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO).[1][2] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[3]

-

Primary Amine (NH2) Group: This functional group serves as the attachment point for the therapeutic payload. The primary amine readily reacts with carboxylic acids or their activated esters (e.g., NHS esters) to form a stable and robust amide bond.[4][5] This reaction is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting linkage.

-

Polyethylene Glycol (PEG3) Spacer: The three-unit PEG linker imparts several advantageous properties. It enhances the aqueous solubility of the linker and the resulting drug conjugate, which is particularly beneficial for hydrophobic payloads.[2] Furthermore, the PEG spacer can reduce steric hindrance between the conjugated molecules and has been shown to improve the pharmacokinetic profile of bioconjugates by increasing circulation half-life and reducing off-target toxicity.

Chemical Structure:

-

Chemical Name: 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)-N-((4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methyl)propanamide[6]

-

CAS Number: 2141976-28-3[6]

-

Molecular Formula: C₁₉H₂₈N₆O₄[6]

-

Molecular Weight: 404.47 g/mol [6]

Mechanism of Action in Targeted Drug Delivery: The Pre-targeting Strategy

This compound is an ideal tool for a pre-targeting approach in drug delivery. This strategy uncouples the slow kinetics of antibody tumor accumulation from the rapid clearance of a small-molecule drug, thereby maximizing the therapeutic dose delivered to the target tissue while minimizing systemic exposure.[7]

The workflow is a two-step process:

-

Step 1: Targeting Moiety Administration: A targeting molecule, typically a monoclonal antibody (mAb) engineered to contain a TCO group, is administered to the patient. The TCO-mAb circulates and accumulates at the tumor site by binding to a specific tumor-associated antigen. A sufficient waiting period (e.g., 24-72 hours) allows for the unbound TCO-mAb to clear from systemic circulation, reducing off-target accumulation.[2]

-

Step 2: Drug Conjugate Administration: The therapeutic payload, which has been pre-conjugated to this compound via its amine group, is administered. This small, fast-clearing tetrazine-drug conjugate circulates and, upon reaching the tumor site, rapidly and irreversibly "clicks" with the TCO-modified antibody already localized on the cancer cells. The drug is then internalized and exerts its cytotoxic effect.

This approach leads to a significantly higher tumor-to-background ratio compared to the direct administration of a traditional ADC.

// Nodes ADC [label="Antibody-Drug Conjugate\n(formed in situ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Tumor Cell Surface\nAntigen/Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Binding [label="Binding", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Internalization [label="Receptor-Mediated\nEndocytosis", fillcolor="#FFFFFF", fontcolor="#202124"]; Endosome [label="Early Endosome", fillcolor="#FFFFFF", fontcolor="#202124"]; Lysosome [label="Lysosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Release [label="Linker Cleavage &\nDrug Release", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Drug [label="Active Drug", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="Intracellular Target\n(e.g., DNA, Tubulin)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Cell Death\n(Apoptosis)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ADC -> Binding [color="#4285F4"]; Receptor -> Binding [color="#FBBC05"]; Binding -> Internalization [color="#5F6368"]; Internalization -> Endosome [color="#5F6368"]; Endosome -> Lysosome [color="#5F6368", label="Maturation"]; Lysosome -> Release [color="#EA4335"]; Release -> Drug [color="#34A853"]; Drug -> Target [color="#34A853"]; Target -> Apoptosis [color="#EA4335"]; } } Caption: General mechanism of ADC action post-formation at the tumor site.

Quantitative Data Analysis

While specific in vivo efficacy studies for a drug conjugate synthesized with the exact this compound linker are not extensively available in peer-reviewed literature, data from highly analogous systems robustly demonstrate the principles and advantages of its core components: the PEG spacer and the tetrazine-TCO ligation system.

Impact of PEGylation on Pharmacokinetics and Efficacy

The inclusion of a PEG spacer is critical for improving the in vivo performance of drug conjugates. A study comparing non-PEGylated and PEGylated affibody-drug conjugates targeting HER2 provides a clear illustration.

| Parameter | ZHER2-SMCC-MMAE (Non-PEGylated) | ZHER2-PEG10K-MMAE (PEGylated) | Fold Change |

| In Vitro Cytotoxicity (IC₅₀) | ~5 nM | ~110 nM | 22x Decrease |

| Circulation Half-life (t₁/₂) | 19.6 minutes | 219.5 minutes | 11.2x Increase |

| Tumor Growth Inhibition | Less effective | More effective therapeutic ability | - |

| Off-target Toxicity (MTD) | Lower | >4-fold higher MTD | >4x Increase |

Data adapted from a study on affibody-drug conjugates. While the PEG length (10K) is different from PEG3, the data clearly demonstrates the principle that PEGylation significantly enhances circulation time and the therapeutic window, albeit with a potential reduction in raw in vitro potency.

Biodistribution in a Pre-targeting System

The primary advantage of the tetrazine-TCO based pre-targeting strategy is the dramatic improvement in target-to-background signal ratios. Biodistribution studies using radiolabeled tetrazines following administration of a TCO-antibody highlight this benefit.

| Tissue | Pre-targeting System (%ID/g)¹ | Directly Labeled Antibody (%ID/g)² |

| Tumor | 4.0 ± 0.9 | 43.3 ± 9.0 |

| Blood | 2.1 ± 0.5 | 18.0 ± 3.1 |

| Liver | 1.8 ± 0.3 | 11.5 ± 1.9 |

| Muscle | 0.15 ± 0.04 | 3.4 ± 0.8 |

| Tumor-to-Blood Ratio | 1.9 ± 0.6 | 2.4 ± 0.7 |

| Tumor-to-Muscle Ratio | 27.0 ± 7.4 | 12.7 ± 3.3 |

%ID/g = percent injected dose per gram of tissue. Data is representative from pre-targeted PET imaging studies and may not use the exact this compound linker, but illustrates the performance of the tetrazine-TCO ligation in vivo. ¹Data collected 4h post-injection of ⁶⁴Cu-labeled tetrazine, which was administered 24h after TCO-antibody. ²Data for directly labeled ⁸⁹Zr-antibody collected at 24h post-injection.

This data shows that while the absolute tumor uptake (%ID/g) is lower in the pre-targeting system, the clearance from non-target tissues like muscle is far more efficient, resulting in a superior tumor-to-muscle ratio, which is critical for reducing toxicity and improving imaging contrast.

Experimental Protocols

The following protocols provide detailed methodologies for the two key conjugation reactions involving this compound. Optimization may be required for specific drugs, linkers, and targeting molecules.

Protocol 1: Amide Bond Formation (Drug-to-Linker Conjugation)

This protocol describes the conjugation of a carboxylic acid-containing payload to the primary amine of this compound using EDC/NHS chemistry.

Materials:

-

This compound

-

Carboxylic acid-containing drug/payload

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous, amine-free solvent (e.g., DMF, DMSO)

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Coupling Buffer: PBS or HEPES, pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

-

Purification system (e.g., Reverse-Phase HPLC)

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a 10 mM stock solution of the carboxylic acid-containing payload in anhydrous DMF or DMSO.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO. Do not store these solutions.

-

-

Activation of Carboxylic Acid:

-

In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the payload solution (1.0 equivalent).

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the payload solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming a semi-stable NHS ester.

-

-

Conjugation to Amine Linker:

-

Add the this compound solution (1.0-1.2 equivalents) to the activated payload mixture.

-

If necessary, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) to scavenge acid byproducts.

-

Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by LC-MS, observing the consumption of starting materials and the formation of the desired product mass.

-

Once complete, the reaction mixture can be concentrated under reduced pressure.

-

Purify the crude product (Me-Tet-PEG3-Drug) by reverse-phase HPLC to remove unreacted starting materials and coupling reagents.

-

// Nodes Drug [label="Drug-COOH", fillcolor="#FFFFFF", fontcolor="#202124"]; EDC_NHS [label="EDC / NHS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Activation\n(15-30 min, RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; ActiveEster [label="Drug-CO-NHS\n(Active Ester)", fillcolor="#FBBC05", fontcolor="#202124"]; Linker [label="this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Coupling [label="Coupling\n(2-4h, RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Me-Tet-PEG3-Drug", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="RP-HPLC Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Drug -> Activation [color="#5F6368"]; EDC_NHS -> Activation [color="#5F6368"]; Activation -> ActiveEster [color="#5F6368"]; ActiveEster -> Coupling [color="#FBBC05"]; Linker -> Coupling [color="#5F6368"]; Coupling -> Product [color="#34A853"]; Product -> Purify [color="#34A853"]; } } Caption: Workflow for conjugating a drug to this compound.

Protocol 2: Tetrazine-TCO Ligation (Click Reaction)

This protocol describes the bioorthogonal reaction between the purified Me-Tet-PEG3-Drug conjugate and a TCO-modified antibody. This can be performed in vitro for characterization or occur in vivo during a pre-targeting therapy.

Materials:

-

Purified Me-Tet-PEG3-Drug conjugate

-

TCO-modified monoclonal antibody (TCO-mAb)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

-

Analytical system (e.g., SDS-PAGE, Mass Spectrometry)

Procedure (for in vitro conjugation):

-

Reagent Preparation:

-

Prepare a solution of the TCO-mAb in PBS at a concentration of 1-10 mg/mL.

-

Dissolve the purified Me-Tet-PEG3-Drug in a minimal amount of aqueous-compatible solvent (e.g., DMSO) and then dilute into PBS to the desired stock concentration.

-

-

Ligation Reaction:

-

Add the Me-Tet-PEG3-Drug solution to the TCO-mAb solution. A molar excess of the tetrazine-drug conjugate (e.g., 3-10 fold excess relative to TCO sites) is typically used to drive the reaction to completion.

-

Incubate the reaction at 37°C (or room temperature) for 1 hour. The reaction is typically very fast.

-

-

Purification:

-

Remove the excess, unreacted Me-Tet-PEG3-Drug using a desalting column or size-exclusion chromatography (SEC). Equilibrate the column with PBS.

-

Collect fractions corresponding to the high molecular weight antibody conjugate.

-

-

Characterization:

-

Confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (measuring absorbance of the protein at 280 nm and the tetrazine chromophore at ~520 nm), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

-

Conclusion

This compound is a sophisticated and versatile heterobifunctional linker that serves as a critical component in the development of next-generation targeted therapeutics. Its unique combination of a bioorthogonal methyltetrazine handle, a flexible PEG3 spacer, and a primary amine for payload attachment makes it exceptionally well-suited for advanced drug delivery strategies, most notably in vivo pre-targeting. By enabling the separation of tumor targeting and payload delivery, this linker facilitates a significant improvement in the therapeutic index, enhancing drug localization at the disease site while markedly reducing systemic toxicity. The data from analogous systems and the robust, well-established protocols for its use underscore its potential to help create safer and more effective targeted treatments for a range of diseases. As the field of bioconjugation continues to advance, tools like this compound will be instrumental in translating complex biological insights into potent clinical solutions.

References

- 1. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Synthesis of 3-[6-(2-Amino-Ethoxy) [research.amanote.com]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical Drug Development Testing for Antibody-Drug Conjugate (ADC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Me-Tet-PEG3-NH2: A Technical Guide for Protein-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. Me-Tet-PEG3-NH2 is a heterobifunctional chemical linker designed to facilitate the covalent capture and identification of interacting proteins. This guide details the structure, mechanism, and application of this compound as a powerful tool in chemical biology and proteomics research.

This molecule incorporates three key functional components:

-

Methyltetrazine (Me-Tet): An electron-deficient diene that enables extremely rapid and specific bioorthogonal ligation with a strained alkene, typically a trans-cyclooctene (B1233481) (TCO). This reaction is known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2]

-

Polyethylene Glycol (PEG3): A short, hydrophilic three-unit PEG spacer that enhances the solubility of the linker in aqueous buffers, reduces steric hindrance, and provides a defined spacer length for cross-linking.[3]

-

Amine (NH2): A primary amine group that allows for covalent conjugation to proteins, typically at solvent-exposed carboxylic acid residues (Aspartic acid, Glutamic acid) or the C-terminus using carbodiimide (B86325) chemistry (e.g., EDC/NHS).[4][5]

The strategic combination of these functionalities allows for a two-step approach to studying PPIs: first, the linker is conjugated to a "bait" protein, which is then introduced into a biological system to engage with its "prey" binding partners. The subsequent introduction of a TCO-modified molecule or protein triggers a rapid and irreversible cross-link, capturing the interaction for downstream analysis.

Mechanism of Action

The utility of this compound is centered on the principles of bioorthogonal chemistry. The workflow involves two distinct chemical reactions:

-

Initial Protein Conjugation: The primary amine of this compound is covalently attached to a purified "bait" protein. This is commonly achieved by activating the carboxyl groups on the protein using EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and NHS (N-hydroxysuccinimide), which forms a reactive NHS ester that readily couples with the amine group of the linker.

-

Bioorthogonal Cross-Linking: The methyltetrazine moiety on the bait protein is exceptionally stable and inert to the vast majority of functional groups found in a biological environment.[6] It reacts specifically and with extraordinary speed with a trans-cyclooctene (TCO) group, its bioorthogonal partner.[7][8] This iEDDA reaction proceeds without the need for a catalyst and results in a stable covalent bond, effectively "trapping" the protein-protein interaction.[6][9] The only byproduct of this ligation is nitrogen gas.[6]

The extreme speed of the tetrazine-TCO ligation is a major advantage, allowing for efficient cross-linking even at low protein concentrations typical in cellular environments.[8][10]

Core Applications in PPI Studies

This compound is a versatile tool for several applications aimed at identifying and characterizing protein-protein interactions.

In Vitro Cross-Linking of Purified Proteins

This is the most direct application, used to confirm a suspected interaction between two purified proteins. A "bait" protein is labeled with this compound, and a "prey" protein is labeled with a TCO-containing reagent. Mixing the two proteins allows the interaction to occur, which is then made permanent by the tetrazine-TCO ligation. The resulting covalent complex can be easily analyzed by SDS-PAGE and mass spectrometry.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a widely used technique to identify novel protein interaction partners from complex mixtures like cell lysates.[11] this compound enhances this method by covalently capturing transient or weak interactions that might otherwise be lost during the stringent wash steps of a typical affinity purification protocol. The workflow involves labeling the bait protein, allowing it to form complexes within a cell lysate, and then triggering the cross-linking reaction before proceeding with purification and identification by mass spectrometry.

In-Situ and In Vivo PPI Mapping

The biocompatibility of the tetrazine-TCO reaction makes it suitable for use in living cells or even whole organisms.[1][9] A bait protein conjugated with this compound can be introduced into cells. Subsequently, a cell-permeable TCO-modified probe or a TCO-labeled potential binding partner can be added to trap interactions within their native cellular context. This approach provides a snapshot of PPIs as they occur in a living system.

Data Presentation

| Parameter | Typical Value | Significance |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Indicates an extremely fast reaction, enabling efficient ligation at low concentrations found in biological systems.[6][8] |

| Spacer Arm Length (PEG3) | ~14.7 Å (estimated) | Provides sufficient reach to cross-link residues in close proximity without introducing excessive flexibility. |

| Reaction pH Range (Amine Coupling) | 6.0 - 7.5 | Standard pH range for EDC/NHS chemistry to label carboxylic acids. |

| Reaction pH Range (Tetrazine Ligation) | 6.0 - 9.0 | The bioorthogonal reaction is efficient across a broad, physiologically relevant pH range.[6] |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Bait Protein via EDC/NHS Chemistry

This protocol details the steps to label a protein containing accessible carboxylic acid groups (Asp, Glu, C-terminus).

Materials:

-

Bait protein in a suitable amine-free buffer (e.g., MES or PBS)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Spin desalting columns for buffer exchange

Procedure:

-

Protein Preparation: Prepare the bait protein at a concentration of 1-5 mg/mL in Reaction Buffer.

-

Activation of Carboxylic Acids: a. Prepare fresh 10 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO. b. Add a 10-fold molar excess of EDC and NHS to the protein solution. c. Incubate at room temperature for 15 minutes to activate the carboxyl groups.

-

Conjugation Reaction: a. Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. b. Add a 5 to 20-fold molar excess of the this compound solution to the activated protein solution. The optimal ratio should be determined empirically. c. Allow the reaction to proceed at room temperature for 2 hours, or overnight at 4°C, with gentle stirring.

-

Quenching and Purification: a. Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. b. Incubate for 15 minutes at room temperature. c. Remove excess, unreacted linker and byproducts by passing the solution through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

Verification: Confirm successful conjugation using mass spectrometry (MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the addition of the linker. The disappearance of the tetrazine's characteristic absorbance between 510-550 nm can also be used to monitor its subsequent reaction with TCO.[6]

Protocol 2: Cross-Linking and Pull-Down for PPI Identification

This protocol describes a pull-down assay to identify interaction partners of a tetrazine-labeled bait protein from a cell lysate using a TCO-biotin probe.

Materials:

-

Me-Tet-labeled bait protein (from Protocol 1)

-

Cell lysate prepared in a suitable lysis buffer (e.g., RIPA)

-

TCO-PEG-Biotin probe

-

Streptavidin-coated magnetic beads

-

Wash Buffer (e.g., Lysis buffer with 0.1% Tween-20)

-

Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

Procedure:

-

Interaction Step: a. Add the Me-Tet-labeled bait protein to the clarified cell lysate. b. Incubate for 1-2 hours at 4°C with gentle rotation to allow the bait to bind its prey proteins.

-

Cross-Linking Step: a. Add a 1.5 to 3-fold molar excess of TCO-PEG-Biotin probe over the bait protein to the lysate mixture. b. Incubate for 1 hour at room temperature to allow the bioorthogonal cross-linking to occur.

-

Affinity Purification: a. Prepare streptavidin beads by washing them three times with Wash Buffer. b. Add the prepared beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated complexes.

-

Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads extensively (3 to 5 times) with ice-cold Wash Buffer to remove non-specific binders.

-

Elution and Analysis: a. After the final wash, remove all supernatant. b. Add 1X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the cross-linked protein complexes. c. Analyze the eluate by SDS-PAGE, followed by Western blotting or in-gel digestion and mass spectrometry for protein identification.

Visualizations

Figure 1. General workflow for PPI identification using this compound.

Figure 2. Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) ligation.

References

- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. NH2-PEG3-NH2, Amino-PEG3-Amine, 929-75-9 - Biopharma PEG [biochempeg.com]

- 5. N3-PEG3-NH2, 134179-38-7, Azido-PEG3-Amine [biochempeg.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. iris.unict.it [iris.unict.it]

- 10. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 11. wp.unil.ch [wp.unil.ch]

Applications of PEGylated Linkers in Biologics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) to biologic molecules, a process known as PEGylation, has become a cornerstone in the development of advanced therapeutics. This modification enhances the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other biologics, leading to improved efficacy, safety, and patient compliance.[1][2] By increasing the hydrodynamic size of the molecule, PEGylation effectively masks it from the host's immune system, reduces renal clearance, and enhances its stability and solubility.[1][2] This technical guide provides a comprehensive overview of the applications of PEGylated linkers in biologics, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.

Core Concepts of PEGylation